(S)-(+)-1-Dimethylamino-2-propanol

Catalog No.
S1899087
CAS No.
53636-17-2
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Dimethylamino-2-propanol

CAS Number

53636-17-2

Product Name

(S)-(+)-1-Dimethylamino-2-propanol

IUPAC Name

(2S)-1-(dimethylamino)propan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1

InChI Key

NCXUNZWLEYGQAH-YFKPBYRVSA-N

SMILES

CC(CN(C)C)O

Canonical SMILES

CC(CN(C)C)O

Isomeric SMILES

C[C@@H](CN(C)C)O

1-(Dimethylamino)-2-propanol is a tertiary amine characterized by a hydroxyl group attached to a propanol backbone. It has a molar mass of approximately 103.16 g/mol and exists as a colorless liquid at room temperature. The compound is soluble in water and exhibits a pH value of around 11 in aqueous solutions . Its boiling point ranges from 125 to 127 °C, while its melting point is notably low at -85 °C .

DMAP is flammable, harmful if swallowed, and causes severe skin burns and eye damage [].

Safety Information:

  • H226: Flammable liquid and vapor [].
  • H302: Harmful if swallowed [].
  • H314: Causes severe skin burns and eye damage [].

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [].
  • P233: Keep container tightly closed [].
  • P280: Wear protective gloves/protective clothing/eye protection/face protection/hearing protection [].
  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell [].
  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [shower] [].

Asymmetric Synthesis

Due to its chirality, (S)-(+)-1-Dimethylamino-2-propanol can be used as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries and ligands help control the stereochemistry of a reaction, leading to the formation of a specific enantiomer of a product. This is crucial in developing drugs and other pharmaceuticals, as often only one enantiomer possesses the desired biological activity. ""

Due to its functional groups. It is particularly reactive with carbon dioxide, forming carbamate derivatives, which are of interest in carbon capture technologies . The kinetics of this reaction have been studied extensively, demonstrating the compound's potential as a CO₂ absorbent when mixed with other amines .

The biological activity of 1-(dimethylamino)-2-propanol has been explored in several studies. It has been identified as a potential corrosion inhibitor for metals like copper when used in alkaline solutions, showcasing its utility in protecting against oxidative damage . Additionally, its role in enhancing the solubility of gases such as carbon dioxide makes it significant in environmental applications.

Synthesis of 1-(dimethylamino)-2-propanol can be achieved through several methods:

  • Alkylation of Dimethylamine: This method involves the reaction of dimethylamine with propylene oxide under controlled conditions.
  • Reduction of N,N-Dimethyl-2-hydroxypropylamine: This involves the reduction of corresponding amides or nitriles.
  • Direct amination: Utilizing various reagents to introduce the dimethylamino group onto the propanol structure .

1-(Dimethylamino)-2-propanol finds applications across multiple domains:

  • Chemical Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Corrosion Inhibition: Its effectiveness in preventing metal corrosion makes it valuable in industrial settings.
  • Carbon Capture: The compound is being evaluated for its potential use in capturing carbon dioxide from industrial emissions .

Recent studies have focused on the interactions between 1-(dimethylamino)-2-propanol and metal cations, revealing synergistic effects that enhance its performance as a corrosion inhibitor. For instance, combining this compound with nickel ions has shown promising results in protecting copper surfaces from corrosion . These findings suggest that the compound's interactions can be tailored for specific applications.

Several compounds share structural similarities with 1-(dimethylamino)-2-propanol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
N,N-DimethylisopropanolamineC₅H₁₃NOSimilar structure; used primarily as a solvent.
N,N-Dimethyl-2-hydroxypropylamineC₅H₁₃NOExhibits similar reactivity but differs in application scope.
2-Amino-2-methyl-1-propanolC₄H₉NOUsed primarily as a solvent and reagent; less biologically active.

These compounds share functional characteristics but differ in their specific applications and biological activities, highlighting the unique role of 1-(dimethylamino)-2-propanol in various chemical and industrial processes.

UNII

Y46IE54IB6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

53636-17-2

Wikipedia

(S)-(+)-1-Dimethylamino-2-propanol

Dates

Modify: 2023-08-16

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